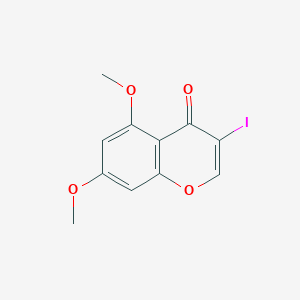![molecular formula C12H19BO4 B8557096 [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B8557096.png)
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid
Vue d'ensemble
Description
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. The aromatic ring has two substituents: a methoxymethoxy group at the second position and a tert-butyl group at the fifth position. This compound is a white crystalline solid and is used as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
The synthesis of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid typically involves the reaction of 5-tert-butyl-2-methoxyphenylboronic acid with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . The product is then purified by recrystallization.
This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an electrophilic coupling partner, usually an aryl or vinyl halide, in the presence of a palladium catalyst and a base such as potassium carbonate. The general reaction scheme is as follows:
R−B(OH)2+R′−X+2MBase→R−R′+BX2+2MOH
where ( R-B(OH)_2 ) is the boronic acid, ( R’-X ) is the electrophilic coupling partner, ( \text{MBase} ) is the base, ( R ) and ( R’ ) are the organic groups forming the new carbon-carbon bond, ( BX_2 ) is the boron byproduct, and ( \text{MOH} ) is the metal hydroxide byproduct.
Applications De Recherche Scientifique
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is widely used in organic synthesis and medicinal chemistry. Its primary application is in Suzuki-Miyaura coupling reactions, which are powerful tools for constructing carbon-carbon bonds. These reactions are essential for creating complex organic molecules, including pharmaceuticals and functional materials.
In medicinal chemistry, this compound is used to synthesize biaryl compounds with potential antitumor activity. It is also employed in the development of new materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid and the electrophilic coupling partner. The palladium catalyst facilitates the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is similar to other arylboronic acids, such as 5-tert-butyl-2-methoxyphenylboronic acid and 5-tert-butyl-2-methoxybenzeneboronic acid . the presence of the methoxymethoxy group at the second position makes it unique, as this group activates the aromatic ring towards electrophilic substitution reactions and provides steric hindrance that influences the reactivity of the boron atom during coupling reactions.
Conclusion
This compound is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure and reactivity make it an important building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its applications in medicinal chemistry and material science highlight its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H19BO4 |
|---|---|
Poids moléculaire |
238.09 g/mol |
Nom IUPAC |
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO4/c1-12(2,3)9-5-6-11(17-8-16-4)10(7-9)13(14)15/h5-7,14-15H,8H2,1-4H3 |
Clé InChI |
HEXMPMSEQFIMQK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(C)(C)C)OCOC)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(1-methylethyl)sulfanyl]benzonitrile](/img/structure/B8557036.png)
![tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate](/img/structure/B8557043.png)




![2-Trichloromethyl-imidazo[4,5-b]pyridine](/img/structure/B8557113.png)





